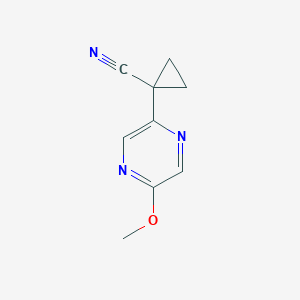
1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound features a cyclopropane ring attached to a pyrazine ring, which is further substituted with a methoxy group and a carbonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile involves several steps, typically starting with the preparation of the pyrazine ring. One common method involves the reaction of 2-chloropyrazine with methanol in the presence of a base to introduce the methoxy group. The resulting 5-methoxypyrazine is then reacted with cyclopropane-1-carbonitrile under specific conditions to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The pyrazine ring can undergo substitution reactions, where the methoxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
- 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carboxamide
- 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carboxylic acid
- 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-methanol These compounds share the pyrazine and cyclopropane core structure but differ in the functional groups attached. The unique combination of the methoxy and carbonitrile groups in this compound gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(5-methoxypyrazin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c1-13-8-5-11-7(4-12-8)9(6-10)2-3-9/h4-5H,2-3H2,1H3 |
InChI Key |
BMYAJVRBYNVEOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)C2(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


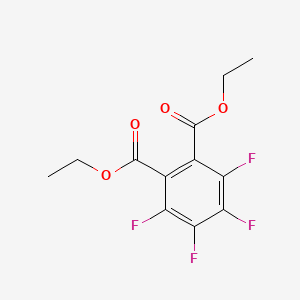
![(3aR,4S,9bS)-8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036913.png)
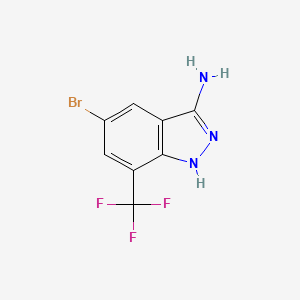
![6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine](/img/structure/B13036924.png)
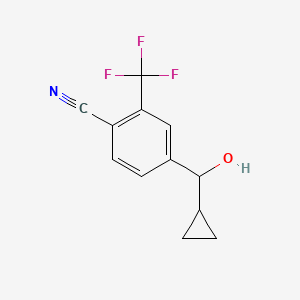
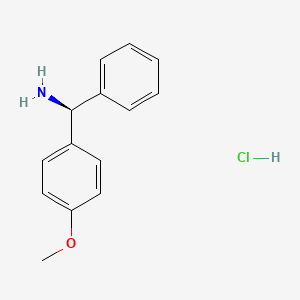


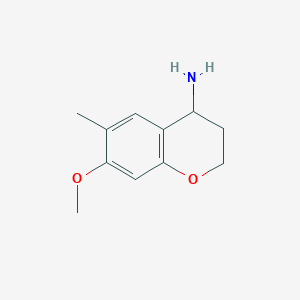
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)

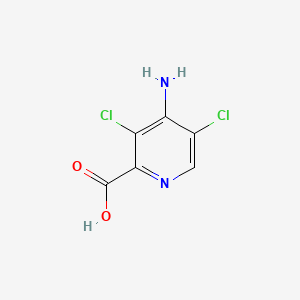
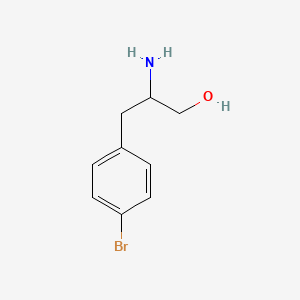
![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)
